tert-Nonanethiol (also known as tert-nonyl mercaptan or TNM) is a highly branched, tertiary C9 aliphatic thiol primarily procured as a high-efficiency chain transfer agent (CTA) for free-radical emulsion polymerizations and as a critical precursor for ashless lubricant additives . Characterized by a molecular weight of 160.32 g/mol, a boiling point of approximately 188–194 °C, and a high degree of steric hindrance, it offers a highly controlled reactivity profile compared to linear thiols . In industrial procurement and material selection, it is most frequently evaluated against the industry-standard tert-dodecyl mercaptan (t-DDM) and various linear mercaptans. It is specifically prized for its favorable partitioning behavior in aqueous systems, superior mass transfer kinetics in starved-feed reactors, and its ability to synthesize highly oil-soluble thiadiazole-based metal deactivators without the extreme volatility risks associated with lower-molecular-weight thiols .
Substituting tert-Nonanethiol with linear analogs (such as n-nonanethiol or n-dodecyl mercaptan) fundamentally disrupts polymerization control; linear mercaptans exhibit excessively high initial reactivity, depleting rapidly before monomer conversion is complete and resulting in broad, uncontrolled molecular weight distributions [1]. Conversely, substituting it with the heavier, widely used tert-dodecyl mercaptan (t-DDM) introduces significant mass transfer resistance in starved emulsion polymerizations due to t-DDM's extreme hydrophobicity [2]. This mass transfer limitation can lead to heterogeneous polymer architectures and delayed chain transfer kinetics. Furthermore, in the synthesis of lubricant additives, replacing the highly branched C9 moiety with linear or shorter-chain groups alters the solubility and film-forming properties of the resulting thiadiazole metal deactivators, compromising extreme pressure (EP) performance and copper corrosion inhibition [3].
In starved unseeded emulsion polymerizations of styrene, the choice of tertiary mercaptan dictates the control over the molecular weight distribution. Comparative kinetic modeling and batch experiments demonstrate that the heavier tert-dodecyl mercaptan (X12) exhibits significant mass transfer resistance between the monomer/modifier droplets and the polymer particles due to its extreme hydrophobicity [1]. In contrast, tert-nonanethiol (X9), possessing slightly higher aqueous solubility, eliminates this extra mass transfer resistance. Furthermore, tert-nonanethiol demonstrates a larger radical desorption coefficient (kde) than t-DDM, facilitating more uniform modifier partitioning and enabling the production of polymers with a constant, 'most probable' molecular weight distribution throughout the reaction [1].
| Evidence Dimension | Mass transfer resistance and radical desorption coefficient (kde) in starved aqueous emulsion |
| Target Compound Data | tert-Nonanethiol exhibits negligible mass transfer resistance and a higher kde, enabling constant molecular weight control. |
| Comparator Or Baseline | tert-dodecyl mercaptan (t-DDM) requires the inclusion of an extra mass transfer resistance parameter to fit observed molecular weights and has a lower kde. |
| Quantified Difference | Elimination of diffusion-controlled mass transfer restrictions between phases compared to the C12 analog. |
| Conditions | Starved and unseeded emulsion polymerization of styrene at 70 °C in a 1 dm³ aqueous reactor. |
Procurement of tert-nonanethiol over t-DDM is critical for manufacturing narrow-molecular-weight-distribution polymers in starved-feed emulsion systems where aqueous phase partitioning is a kinetic bottleneck.
The steric hindrance of the tertiary carbon in tert-nonanethiol provides a moderated chain transfer constant (Cx) compared to primary (normal) thiols. In industrial copolymerization (e.g., styrene/acrylics), normal mercaptans (like n-nonanethiol or n-octanethiol) are highly reactive and deplete prematurely, often requiring complex incremental addition to avoid high polydispersity at high conversions [1]. tert-Nonanethiol provides a steady state of chain transfer activity, allowing for a molar ratio of mercaptan to initiator of 1:1 to 5:1 without premature depletion. This ensures the polymer product maintains a polydispersity index (Mw/Mn) of less than 2.0 at high monomer conversions, whereas linear thiols fail to regulate molecular weight in the later stages of batch reactions [1].
| Evidence Dimension | Depletion rate and Polydispersity Index (Mw/Mn) control |
| Target Compound Data | Maintains steady-state concentration, yielding Mw/Mn < 2.0 at completion without micro-dosing. |
| Comparator Or Baseline | Normal (n-) mercaptans deplete before monomer conversion is completed, leading to uncontrolled high molecular weight fractions. |
| Quantified Difference | Tertiary structure prevents premature depletion, ensuring homogeneous copolymer product in simplified batch recipes. |
| Conditions | Suspension/emulsion polymerization of styrene/acrylic acid copolymers. |
Buyers formulating single-charge or simplified-batch polymerization recipes must select the tertiary thiol to avoid the catastrophic late-stage molecular weight spikes caused by linear thiol depletion.
tert-Nonanethiol is a critical precursor for synthesizing thiadiazole tert-nonyl mercaptan condensates (e.g., DMTD-9), which are premium ashless metal deactivators. The highly branched C9 structure provides optimal oil solubility and surface-active film formation compared to shorter-chain or linear derivatives [1]. When compounded at low mass fractions (e.g., 0.05%) with phenolic and amine antioxidants, these tertiary-alkyl thiadiazole derivatives synergistically extend the Turbine Oil Stability Test (TOST) life to over 3100 hours. The specific steric bulk of the tert-nonyl group effectively shields active sulfur, preventing copper corrosion while maintaining extreme pressure (EP) performance, a balance harder to achieve with linear octyl (DMTD-8) equivalents [1].
| Evidence Dimension | Oxidation life and steric shielding in lubricant formulations |
| Target Compound Data | DMTD-9 (tert-nonyl derived) enables TOST oxidation life > 3100 hours in ternary antioxidant blends while preventing copper corrosion. |
| Comparator Or Baseline | Shorter chain or linear derivatives (e.g., n-octyl) offer different solubility/shielding profiles, often requiring higher treat rates to achieve equivalent non-corrosive EP performance. |
| Quantified Difference | The highly branched C9 moiety provides superior steric shielding of the thiadiazole core, optimizing the balance between active sulfur release and copper passivation. |
| Conditions | Lubricant formulation testing (RPVOT and TOST) using 0.05% metal deactivator with phenolic/amine antioxidants. |
For lubricant additive manufacturers, procuring tert-nonanethiol ensures the final thiadiazole condensate achieves the exact solubility and steric shielding required for high-tier turbine and gear oils.
In industrial handling, tert-nonanethiol offers a safer volatility profile compared to lower molecular weight tertiary mercaptans like tert-butyl or tert-hexyl mercaptan. With a boiling point of 188–194 °C and a vapor pressure of approximately 144 Pa (1.08 mmHg) at 25 °C, it is significantly less volatile than tert-butyl mercaptan (boiling point ~64 °C), reducing flammability risks and evaporative losses during open-vessel synthesis or compounding . Despite this lower volatility, it retains a sufficiently low freezing point (< -20 °C) and low dynamic viscosity (2.84 cP at 20 °C) to remain pumpable in cold-weather industrial environments, contrasting with heavier solid or highly viscous modifiers .
| Evidence Dimension | Vapor pressure and handling safety |
| Target Compound Data | Boiling point ~194 °C, vapor pressure 144 Pa at 25 °C, liquid at < -20 °C. |
| Comparator Or Baseline | tert-butyl mercaptan (highly volatile, BP ~64 °C) or solid higher-molecular-weight thiols. |
| Quantified Difference | Substantially lower vapor pressure than C4-C6 analogs minimizes VOC emissions and flash-fire risks during large-scale transfer. |
| Conditions | Standard temperature and pressure (25 °C, 1 atm) industrial storage and pumping. |
Process engineers select tert-nonanethiol to balance the need for a liquid, easily pumpable modifier with strict facility VOC emission and flammability constraints.
tert-Nonanethiol is the right choice for starved-feed emulsion polymerization reactors where mass transfer kinetics are a bottleneck. Because it lacks the extreme hydrophobicity of tert-dodecyl mercaptan, it partitions more effectively between the aqueous phase and polymer particles, allowing for the production of polymers with a constant, highly controlled molecular weight distribution [1].
This compound is the preferred precursor for manufacturing thiadiazole tert-nonyl mercaptan condensates (such as DMTD-9). The highly branched C9 structure provides the exact steric shielding required to prevent copper corrosion while maintaining excellent oil solubility and extreme pressure performance in high-tier turbine and gear oils [2].
For manufacturers seeking to simplify batch polymerization recipes without continuous micro-dosing, tert-Nonanethiol provides a steady state of chain transfer activity. Unlike linear mercaptans that deplete prematurely, it ensures the final polymer product maintains a polydispersity index (Mw/Mn) of less than 2.0 even at high monomer conversions [3].
Flammable;Environmental Hazard